molecular formula C9H7F3O2 B13188562 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid

Cat. No.: B13188562
M. Wt: 204.15 g/mol
InChI Key: VBMUBSANOPYDHZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of propanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms, and a fluorophenyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the reaction of 3-(3-fluorophenyl)propanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions can be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of fluorinated alcohols.

    Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid depends on its specific application. In biochemical contexts, the fluorine atoms can interact with biological targets, altering the compound’s binding affinity and activity. The presence of fluorine can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)propanoic acid: Lacks the additional fluorine atoms on the second carbon.

    3,3-Difluoro-2,2-dimethylpropanoic acid: Contains a dimethyl group instead of a fluorophenyl group.

    3-Amino-2-(4-fluorophenyl)propanoic acid: Contains an amino group instead of the difluoro substitution.

Uniqueness

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid is unique due to the presence of both difluoro and fluorophenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-3-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

VBMUBSANOPYDHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)(F)F

Origin of Product

United States

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